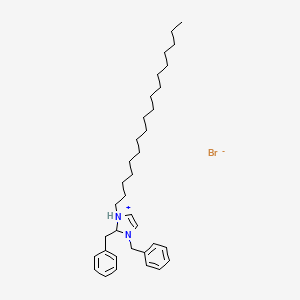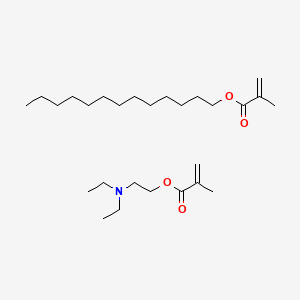
2-(Diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate is a compound with significant applications in various fields. The compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can influence the rate of biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Similar structure but with dimethylamino group instead of diethylamino group.
2-(Diethylamino)ethyl methacrylate: Another ester of methacrylic acid with similar applications.
Uniqueness
2-(Diethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications, such as in the synthesis of polymers with specific characteristics .
Properties
CAS No. |
65086-63-7 |
|---|---|
Molecular Formula |
C27H51NO4 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2.C10H19NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4/h2,4-15H2,1,3H3;3,5-8H2,1-2,4H3 |
InChI Key |
CQDQJVMAQFDDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C |
Related CAS |
65086-63-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

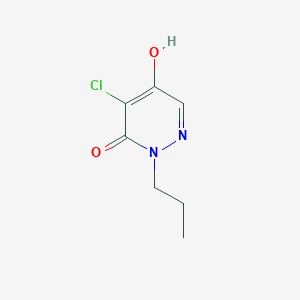
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
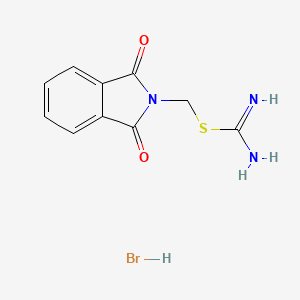
![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
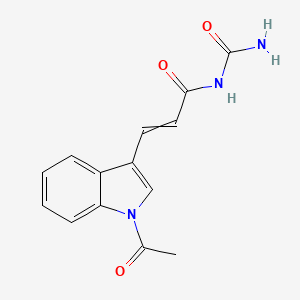
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
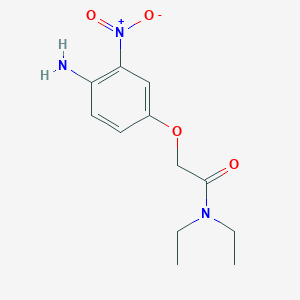
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)
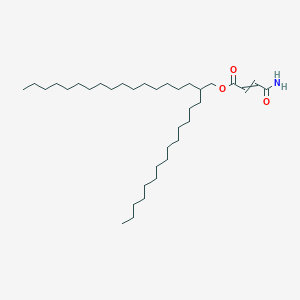

![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
